Cas no 4771-07-7 (N-(2-methyl-5-nitrophenyl)benzamide)

N-(2-methyl-5-nitrophenyl)benzamide structure
4771-07-7 structure
Product name:N-(2-methyl-5-nitrophenyl)benzamide
CAS No:4771-07-7
MF:C14H12N2O3
MW:256.25668
MDL:MFCD00430481
CID:931220
PubChem ID:269062

N-(2-methyl-5-nitrophenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methyl-5-nitrophenyl)benzamide
    • 2-Benzamido-4-nitrotoluene
    • 2-Benzamido-4-nitro-toluol
    • 4-Nitro-2-benzamino-toluol
    • AC1L6LMF
    • AC1Q2FRE
    • benzamide, n-(2-methyl-5-nitrophenyl)-
    • Benzoesaeure-(2-methyl-5-nitro-anilid)
    • benzoic acid-(2-methyl-5-nitro-anilide)
    • NSC109608
    • Oprea1_046701
    • SureCN6396133
    • AR2501
    • AKOS000673399
    • N-(2-Methyl-5-nitrophenyl)benzamide #
    • AS-45372
    • HMS2656P09
    • N-(2-methyl-5-nitro-phenyl)benzamide
    • SMR000280621
    • AITINBWGCGZTNE-UHFFFAOYSA-N
    • MFCD00430481
    • STK048536
    • MLS000710854
    • 4771-07-7
    • Oprea1_711516
    • CS-0173039
    • A914761
    • DS-001815
    • DTXSID50296491
    • CHEMBL1586942
    • NSC-109608
    • SCHEMBL6396133
    • MDL: MFCD00430481
    • Inchi: InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
    • InChI Key: AITINBWGCGZTNE-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 256.08486
  • Monoisotopic Mass: 256.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 330.1±35.0 °C at 760 mmHg
  • Flash Point: 153.4±25.9 °C
  • PSA: 72.24
  • LogP: 3.75170
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(2-methyl-5-nitrophenyl)benzamide Security Information

N-(2-methyl-5-nitrophenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB307983-100 mg
N-(2-Methyl-5-nitrophenyl)benzamide; 95%
4771-07-7
100MG
€205.60 2022-08-31
abcr
AB307983-250 mg
N-(2-Methyl-5-nitrophenyl)benzamide; 95%
4771-07-7
250MG
€365.60 2022-08-31
AstaTech
AR2501-1/G
N-(2-METHYL-5-NITROPHENYL)BENZAMIDE
4771-07-7 95%
1g
$550 2023-09-16
AstaTech
AR2501-0.25/G
N-(2-METHYL-5-NITROPHENYL)BENZAMIDE
4771-07-7 95%
0.25g
$220 2023-09-16
abcr
AB307983-250mg
N-(2-Methyl-5-nitrophenyl)benzamide; 95%
4771-07-7
250mg
€389.10 2023-09-08
abcr
AB307983-25mg
N-(2-Methyl-5-nitrophenyl)benzamide; 95%
4771-07-7
25mg
€126.60 2023-09-08
abcr
AB307983-1g
N-(2-Methyl-5-nitrophenyl)benzamide; 95%
4771-07-7
1g
€902.60 2023-09-08
A2B Chem LLC
AG53170-5g
N-(2-Methyl-5-nitrophenyl)benzamide
4771-07-7 95%
5g
$1674.00 2024-04-20
1PlusChem
1P00E0LU-100mg
2'-METHYL-5'-NITROBENZANILIDE
4771-07-7 95%
100mg
$195.00 2025-02-26
TRC
N240425-100mg
N-(2-Methyl-5-Nitrophenyl)Benzamide
4771-07-7
100mg
$ 385.00 2022-06-03

Additional information on N-(2-methyl-5-nitrophenyl)benzamide

N-(2-Methyl-5-Nitrophenyl)benzamide: A Comprehensive Overview

N-(2-Methyl-5-Nitrophenyl)benzamide (CAS No. 4771-07-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure and properties, has been the subject of numerous studies aimed at understanding its potential applications and biological activities.

The chemical structure of N-(2-Methyl-5-Nitrophenyl)benzamide consists of a benzamide moiety attached to a 2-methyl-5-nitrophenyl group. The presence of the nitro group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The molecular formula is C13H11NO3, with a molecular weight of approximately 233.23 g/mol.

In recent years, N-(2-Methyl-5-Nitrophenyl)benzamide has been investigated for its potential as a lead compound in drug discovery. One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell lines. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory effects, N-(2-Methyl-5-Nitrophenyl)benzamide has also been explored for its potential anticancer activities. Research has demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These findings suggest that N-(2-Methyl-5-Nitrophenyl)benzamide could be a valuable tool in the development of novel anticancer therapies.

The synthesis of N-(2-Methyl-5-Nitrophenyl)benzamide can be achieved through various methods, including nucleophilic acyl substitution reactions and coupling reactions. One common approach involves the reaction of 2-methyl-5-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. This method yields high purity and good yields, making it suitable for large-scale production.

In addition to its therapeutic potential, N-(2-Methyl-5-Nitrophenyl)benzamide has also found applications in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Recent studies have shown that this compound can enhance the performance of these devices by improving charge transport and stability.

The safety profile of N-(2-Methyl-5-Nitrophenyl)benzamide is an important consideration in its development and application. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a safer option compared to some other compounds with similar biological activities. However, further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, N-(2-Methyl-5-Nitrophenyl)benzamide (CAS No. 4771-07-7) is a multifaceted compound with a wide range of potential applications in medicine, materials science, and beyond. Its unique chemical structure and properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, the future prospects for this compound appear promising.

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Amadis Chemical Company Limited
(CAS:4771-07-7)N-(2-methyl-5-nitrophenyl)benzamide
A914761
Purity:99%
Quantity:1g
Price ($):458.0